1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene is a fluorinated organic compound with the molecular formula C8H6F6. This compound is characterized by its unique bicyclic structure, which includes six fluorine atoms and two methyl groups. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene typically involves the fluorination of precursor compounds. One common method includes the reaction of hexafluorocyclopentadiene with methylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorine .
Chemical Reactions Analysis
Types of Reactions
1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential use in bioimaging and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy due to its distinct fluorine signals.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.0]hexa-2,5-diene,1,2,3,4,5,6-hexafluoro-: Similar in structure but lacks the methyl groups, making it less sterically hindered.
1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.2]oct-2-ene: Contains an additional carbon atom in the bicyclic ring, resulting in different chemical properties.
Uniqueness
1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene is unique due to its specific arrangement of fluorine atoms and methyl groups, which impart distinct reactivity and stability. Its rigid bicyclic structure and high fluorine content make it particularly valuable in applications requiring high thermal and chemical stability .
Properties
CAS No. |
33103-47-8 |
---|---|
Molecular Formula |
C8H6F6 |
Molecular Weight |
216.12 g/mol |
IUPAC Name |
1,4,5,5,6,6-hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene |
InChI |
InChI=1S/C8H6F6/c1-3-4(2)6(10)5(3,9)7(11,12)8(6,13)14/h1-2H3 |
InChI Key |
ZZIIKPOSXGWMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C1(C(C2(F)F)(F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.